molecular formula C9H8Cl2O2 B13860959 1-(2,3-dichloro-4-methoxyphenyl)Ethanone

1-(2,3-dichloro-4-methoxyphenyl)Ethanone

Cat. No.: B13860959
M. Wt: 219.06 g/mol
InChI Key: GRKKTJNDAIZYGE-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-4-methoxyphenyl)Ethanone is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms and one methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichloro-4-methoxyphenyl)Ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dichloro-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichloro-4-methoxyphenyl)Ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl ethanones.

Scientific Research Applications

1-(2,3-Dichloro-4-methoxyphenyl)Ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dichloro-4-methoxyphenyl)Ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)Ethanone
  • 1-(3-Chloro-4-methoxyphenyl)Ethanone
  • 2-Chloro-1-(3,4-dihydroxyphenyl)Ethanone

Comparison: 1-(2,3-Dichloro-4-methoxyphenyl)Ethanone is unique due to the specific positioning of its chlorine and methoxy substituents, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct applications.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-(2,3-dichloro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O2/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3

InChI Key

GRKKTJNDAIZYGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)Cl)Cl

Origin of Product

United States

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